molecular formula C15H26N4O2S B2465170 2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034260-54-1

2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2465170
CAS No.: 2034260-54-1
M. Wt: 326.46
InChI Key: UBGAXITZJGMKOE-UHFFFAOYSA-N
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Description

2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H26N4O2S and its molecular weight is 326.46. The purity is usually 95%.
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Properties

IUPAC Name

2-oxo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2S/c20-14-16-5-8-19(14)15(21)17-11-12-1-6-18(7-2-12)13-3-9-22-10-4-13/h12-13H,1-11H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGAXITZJGMKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)N2CCNC2=O)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide , with the CAS number 2034260-54-1 , is a novel chemical entity that has garnered attention for its potential biological activities. This paper explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C15H26N4O2SC_{15}H_{26}N_{4}O_{2}S with a molecular weight of 326.5 g/mol . The structural characteristics play a significant role in its biological activity, particularly in its interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₆N₄O₂S
Molecular Weight326.5 g/mol
CAS Number2034260-54-1

Preliminary studies suggest that this compound may act as a modulator of specific receptors involved in various signaling pathways. The presence of the imidazolidine and piperidine moieties is indicative of potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin receptors.

Pharmacological Effects

  • Antidepressant Activity :
    • In vitro studies have indicated that compounds with similar structures exhibit antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels in the brain.
  • Antimicrobial Properties :
    • Research has shown that derivatives of imidazolidine compounds can possess antimicrobial activity against various bacterial strains, suggesting that this compound may also have similar properties.
  • Anticancer Potential :
    • Some studies have highlighted the ability of related compounds to induce apoptosis in cancer cells, indicating a possible anticancer mechanism for this compound as well.

Study 1: Antidepressant-like Effects

A study conducted on derivatives of imidazolidine reported significant antidepressant-like effects in animal models. The mechanism was attributed to increased levels of serotonin and norepinephrine in synaptic clefts, supporting the hypothesis that this compound could exhibit similar effects .

Study 2: Antimicrobial Activity

In another investigation, related compounds demonstrated notable activity against Gram-positive bacteria. The findings suggested that modifications to the piperidine ring could enhance antimicrobial efficacy, indicating a promising avenue for further research into the biological applications of this compound .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameBiological ActivityReference
1-methyl-2-oxo-N-(tetrahydro-pyran-piperidin)Antidepressant
4-cyano-N-(tetrahydro-pyran-piperidin)Antimicrobial
N-(piperidinyl)-carboxamide derivativesAnticancer

Scientific Research Applications

Medicinal Chemistry

This compound serves as a promising lead in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it suitable for designing drugs aimed at treating conditions such as cancer, neurological disorders, and infectious diseases.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of related compounds have shown IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting potential therapeutic applications.

CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT1163.7
Compound CHEK 2935.3

These findings suggest that the structural characteristics of 2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide may confer similar antiproliferative properties.

Organic Synthesis

In organic synthesis, this compound can act as an intermediate for creating more complex molecules. Its unique functional groups facilitate various chemical reactions, including coupling reactions and modifications that are essential for synthesizing novel compounds.

Synthetic Routes:

  • Piperidine Intermediate Synthesis : Achieved through reductive amination involving suitable aldehydes.
  • Tetrahydrothiopyran Intermediate : Synthesized via hydrogenation processes.
  • Final Coupling Reaction : Involves combining the piperidine and tetrahydrothiopyran intermediates with the imidazolidine core under controlled conditions.

Biological Studies

The compound's interactions with biological macromolecules are significant for understanding drug mechanisms. It can be utilized to study binding affinities and the effects of structural modifications on biological activity.

Mechanism of Action:
The interaction of this compound with specific enzymes or receptors is facilitated by hydrogen bonding and hydrophobic interactions due to its functional groups. This specificity is crucial for its potential therapeutic effects.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic route requires:

  • Stepwise optimization : Prioritize coupling reactions (e.g., carboxamide formation) and ring closure steps, ensuring compatibility between functional groups like the thiopyran and imidazolidine moieties .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity in carboxamide bond formation, while tetrahydrofuran may stabilize intermediates .
  • Catalysts : Use triethylamine to neutralize acidic byproducts during amide bond formation .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity products, validated via HPLC (≥98% purity) .

Q. How can reaction conditions be optimized to improve yield?

Key parameters include:

  • Temperature control : Maintain 50–80°C during nucleophilic substitution to balance reaction rate and side-product formation .
  • pH modulation : Adjust to pH 7–8 using mild bases (e.g., NaHCO₃) to prevent hydrolysis of the thiopyran ring .
  • Catalyst loading : Optimize triethylamine stoichiometry (1.2–1.5 equivalents) to minimize residual acidity without excess base interference .

Q. What spectroscopic techniques confirm structural identity and purity?

  • ¹H/¹³C NMR : Assign peaks for diagnostic signals (e.g., imidazolidine carbonyl at ~170 ppm, thiopyran methylene protons at δ 2.5–3.0) .
  • IR spectroscopy : Confirm carboxamide C=O stretching vibrations (~1650 cm⁻¹) and thiopyran S-C bonds (~680 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight via HRMS (ESI) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods predict reactivity of intermediates?

  • Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for thiopyran-piperidine coupling .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvent-catalyst combinations, reducing trial-and-error experimentation .
  • Feedback loops : Integrate experimental data (e.g., failed conditions) into computational workflows to refine predictive accuracy .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in the piperidinyl-methyl region .
  • X-ray crystallography : Resolve ambiguous NOE correlations by determining the crystal structure of a derivative (e.g., brominated analog) .
  • Isotopic labeling : Introduce ¹³C at the imidazolidine carbonyl to track its chemical environment via NMR .

Q. What structural modifications enhance bioactivity while maintaining stability?

  • Functional group substitutions : Replace the tetrahydrothiopyran with a sulfoxide or sulfone to modulate electron density and binding affinity .
  • Ring expansion : Synthesize a seven-membered thiopyran analog to evaluate conformational flexibility and target engagement .
  • Prodrug strategies : Introduce hydrolyzable esters at the carboxamide group to improve bioavailability .

Q. How to analyze metabolic stability in preclinical studies?

  • In vitro assays : Incubate the compound with liver microsomes and quantify remaining parent molecule via LC-MS/MS .
  • Isotope tracing : Use ¹⁴C-labeled compound to track metabolite formation in hepatocyte cultures .
  • Structural alerts : Identify labile sites (e.g., imidazolidine ring) for targeted deuteration to slow CYP450-mediated degradation .

Q. Methodological Notes

  • Synthesis : Prioritize modular approaches to facilitate late-stage diversification of the piperidinyl and thiopyran subunits .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate spectral data with synthetic variables and identify outliers .
  • Collaboration : Integrate computational, synthetic, and analytical teams to accelerate iterative design-test cycles .

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